![molecular formula C18H18F3NO4 B589887 Etofenamate-d4 CAS No. 1329837-73-1](/img/structure/B589887.png)
Etofenamate-d4
Overview
Description
Etofenamate-d4 is the deuterium labeled Etofenamate . Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is a small molecule and falls under the experimental group .
Molecular Structure Analysis
The molecular formula of Etofenamate-d4 is C18H14D4F3NO4 . The average molecular weight is 373.36 .
Chemical Reactions Analysis
Etofenamate-d4 is intended for use as an internal standard for the quantification of Etofenamate by GC- or LC-MS . It inhibits lipoxygenase .
Physical And Chemical Properties Analysis
Etofenamate-d4 has a molecular weight of 373.36 and a molecular formula of C18H14D4F3NO4 .
Scientific Research Applications
Musculoskeletal Pain Management
Etofenamate-d4: is widely used in the treatment of musculoskeletal disorders. It is particularly effective in managing pain and reducing inflammation associated with conditions like blunt injuries, rheumatic diseases, lumbago, and osteoarthrosis . Topical formulations, such as gels and creams, allow for localized treatment, minimizing systemic exposure and potential adverse events.
Sports Medicine
In sports medicine, Etofenamate-d4 is utilized for its anti-inflammatory and analgesic properties. It is indicated for the treatment of contusions, sprains, and strains, often resulting from sports injuries. Its efficacy in these applications is comparable to other topical NSAIDs, providing athletes with a reliable option for rapid recovery .
Rheumatology
Rheumatologic conditions, such as arthropathies and tenosynovitis, benefit from the application of Etofenamate-d4 . Its ability to alleviate symptoms of pain and inflammation without the systemic side effects of oral NSAIDs makes it a valuable tool in long-term rheumatologic care .
Dermatology
The use of Etofenamate-d4 in dermatology is explored for its potential to increase skin permeation when combined with other compounds. This can enhance the therapeutic efficacy of topical treatments for inflammatory skin conditions .
Pain Relief in Elderly Patients
Given the increased risk of systemic side effects from oral NSAIDs in elderly patients, Etofenamate-d4 offers a safer alternative. Its topical application is well-tolerated and effective in managing localized pain, which is common in the ageing population .
Postoperative Care
Etofenamate-d4: can be used in postoperative care to manage pain and inflammation. Its topical nature allows for targeted application, reducing the need for systemic pain medications and enhancing patient comfort during recovery .
Neurology
For neuralgias, including conditions like cervical syndrome and sciatica, Etofenamate-d4 provides symptomatic relief. Its effectiveness in reducing neuropathic pain is an area of ongoing research, with promising applications in neurologic pain management .
Pharmacokinetics Research
Etofenamate-d4: is also a subject of pharmacokinetic studies. Researchers are investigating its absorption, distribution, metabolism, and excretion profiles to optimize its therapeutic use and develop new formulations with improved efficacy and safety profiles .
Mechanism of Action
Safety and Hazards
Etofenamate-d4, like other NSAIDs, should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILVEPYQJIOVNB-ZEJCXXMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etofenamate-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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